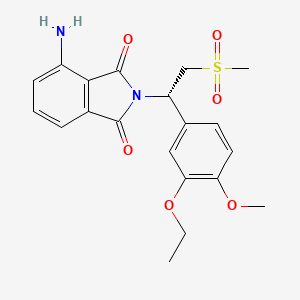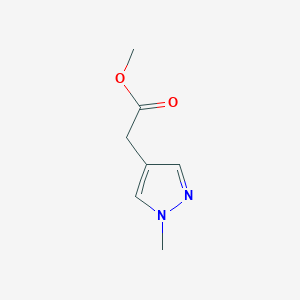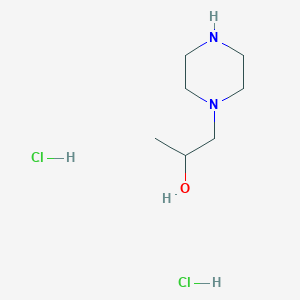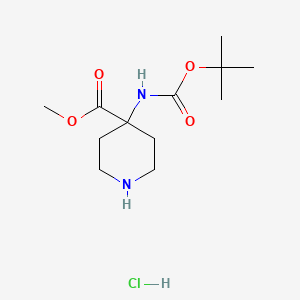
2-(3-氨基苯氧基)苯甲酰胺
描述
2-(3-Aminophenoxy)benzamide is a chemical compound with the CAS Number: 93140-75-1 . It has a molecular weight of 228.25 . The compound is a powder in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-aminophenoxy)benzamide . The InChI code is 1S/C13H12N2O2/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H2,15,16) .Physical and Chemical Properties Analysis
The compound has a melting point of 140-142°C . It is stored at room temperature .科学研究应用
药理学
2-(3-氨基苯氧基)苯甲酰胺: 已被探索其药理学潜力,特别是在抗菌和抗癌活性领域。 苯甲酰胺衍生物,包括该化合物,已知具有多种生物活性,这使得它们在开发新的治疗剂方面具有重要意义 .
材料科学
在材料科学中,2-(3-氨基苯氧基)苯甲酰胺因其化学性质,如熔点和纯度而受到重视。 这些特性在合成具有特定热和溶解度要求的材料时至关重要,这可以应用于创建用于工业用途的新型材料 .
农业研究
该化合物在农业中的作用与其抗氧化和抗菌特性有关。 这些特性可以被利用来开发针对作物中氧化应激和细菌感染的保护剂,从而有助于提高作物抗逆性和产量 .
生物化学
在生物化学中,2-(3-氨基苯氧基)苯甲酰胺用作合成各种酰胺衍生物的构建块。 这些衍生物因其抗菌性能而被研究,这可能导致发现新的生化途径和治疗剂 .
环境科学
2-(3-氨基苯氧基)苯甲酰胺的环境应用与其在生物修复中的潜力有关。 其化学结构使其能够与污染物相互作用,帮助它们分解并从环境中去除,从而有助于环境可持续性 .
分析化学
在分析化学中,2-(3-氨基苯氧基)苯甲酰胺因其在各种光谱方法中的反应性而被使用。 它可以用作NMR、HPLC和LC-MS等技术的标准或参考化合物,这些技术对于复杂混合物的定性和定量分析至关重要 .
工业应用
在工业上,2-(3-氨基苯氧基)苯甲酰胺在合成塑料、橡胶和其他材料方面有应用。 其特性使其成为这些材料制造过程中的宝贵成分,它可以赋予最终产品特定的特性 .
安全和危害
属性
IUPAC Name |
2-(3-aminophenoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8H,14H2,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSPVAFOIRLXNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OC2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)





![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-pyrrolidin-1-yl]-ethanone](/img/structure/B1455940.png)


